molecular formula C15H24N2O5 B8123306 1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid

Cat. No.: B8123306
M. Wt: 312.36 g/mol
InChI Key: OXJWVFGCXKILOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyclopropylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperazine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Acylation with Cyclopropylacetyl Chloride: The final step involves the acylation of the Boc-protected piperazine with cyclopropylacetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopropylacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazines or acylated derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a building block in the design of bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then engage in further chemical or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)piperazine: Lacks the cyclopropylacetyl group, making it less complex.

    4-(2-Cyclopropylacetyl)piperazine: Does not have the Boc protecting group, which affects its reactivity and stability.

Uniqueness

1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the cyclopropylacetyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

4-(2-cyclopropylacetyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-7-6-16(9-11(17)13(19)20)12(18)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJWVFGCXKILOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.